

4-Octadecylmorpholine CAS 16528-77-1

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Compound of Interest

Compound Name: 4-Octadecylmorpholine

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An In-Depth Technical Guide to **4-Octadecylmorpholine** (CAS 16528-77-1): A Functional Excipient in Advanced Drug Delivery

Executive Summary

4-Octadecylmorpholine is a tertiary amine featuring a polar morpholine headgroup and a long, hydrophobic C18 alkyl chain. This amphiphilic structure makes it a molecule of significant interest for researchers, scientists, and drug development professionals, particularly in the realm of lipid-based drug delivery systems. While not a canonical ionizable lipid in the same class as those found in approved siRNA or mRNA therapies, its unique properties position it as a critical functional excipient. It serves to modulate the structural and performance characteristics of lipid nanoparticles (LNPs), influencing particle stability, morphology, and, most critically, the efficiency of endosomal escape—a key bottleneck in intracellular drug delivery. This guide provides a comprehensive technical overview of **4-Octadecylmorpholine**, from its fundamental physicochemical properties and synthesis to its application in formulating and characterizing advanced LNP systems for nucleic acid delivery.

Section 1: Physicochemical Characterization of 4-Octadecylmorpholine

4-Octadecylmorpholine (IUPAC Name: **4-octadecylmorpholine**) is an organic compound that merges the structural features of a saturated heterocycle with a long aliphatic tail.^[1] This duality governs its behavior in both aqueous and organic environments, making it an effective interfacial molecule. The morpholine ring, containing both an ether linkage and a tertiary amine,

provides a polar, hydrophilic head, while the 18-carbon octadecyl chain imparts a strong hydrophobic and lipophilic character.[2]

Table 1: Core Physicochemical Properties of **4-Octadecylmorpholine**

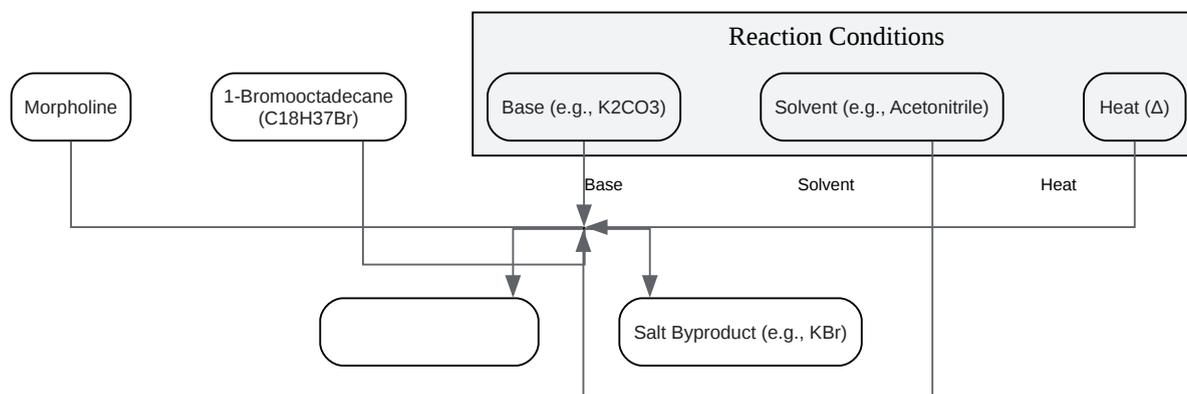
Property	Value	Source
CAS Number	16528-77-1	[1][3][4]
Molecular Formula	C22H45NO	[1][3]
Molecular Weight	339.6 g/mol	[1]
Melting Point	25 °C	[4][5]
Boiling Point	200 °C (at 4 Torr); 424.5°C (at 760 mmHg)	[3][4]
Density	0.87 g/cm ³	[3]
XLogP3-AA	8.7	[1]
Topological Polar Surface Area	12.5 Å ²	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	2	[1]

The high XLogP3 value indicates significant hydrophobicity, driven by the octadecyl tail, suggesting its preferential partitioning into lipid bilayers.[1] Concurrently, the tertiary amine within the morpholine ring can act as a proton acceptor in acidic environments, a feature critical to its function in endosomal escape, as will be discussed in Section 5.

Section 2: Synthesis and Quality Control

The synthesis of N-substituted morpholines is a well-established area of organic chemistry. While specific, scaled-up manufacturing protocols for **4-Octadecylmorpholine** are often proprietary, a common and direct approach involves the N-alkylation of morpholine with an 18-carbon alkyl halide, such as 1-bromooctadecane, in the presence of a suitable base to neutralize the resulting hydrohalic acid.

More contemporary and efficient methods for morpholine synthesis often start from 1,2-amino alcohols.[6][7][8] A recently developed green synthesis protocol, for instance, utilizes the reaction of 1,2-amino alcohols with ethylene sulfate, followed by a base-mediated cyclization, offering a high-yielding and environmentally conscious alternative.[6][7]



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Caption: Plausible synthetic route via N-alkylation of morpholine.

Analytical Quality Control

Ensuring the purity and identity of **4-Octadecylmorpholine** is paramount for its use in pharmaceutical formulations. A suite of analytical techniques is employed for quality control.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for identifying and quantifying volatile and semi-volatile compounds.[9][10] It can confirm the molecular weight and fragmentation pattern of **4-Octadecylmorpholine** and detect residual reactants or byproducts.
- High-Performance Liquid Chromatography (HPLC): HPLC with detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) is suitable for analyzing non-volatile lipids and can be used to assess purity.[10]

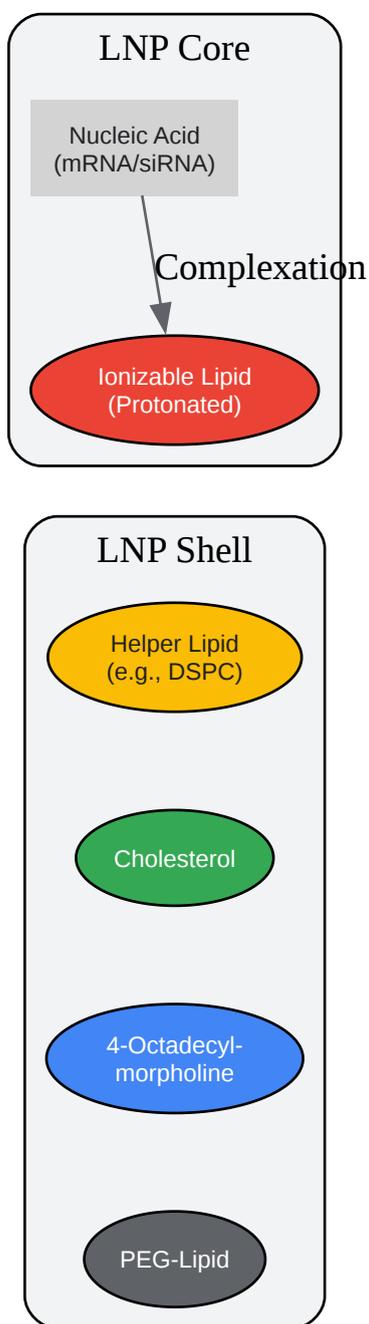
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are indispensable for confirming the precise chemical structure, ensuring the octadecyl chain is correctly attached to the nitrogen atom of the morpholine ring.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to verify the presence of key functional groups (C-N, C-O-C, C-H) consistent with the molecule's structure.

Section 3: The Role of 4-Octadecylmorpholine in Lipid Nanoparticle (LNP) Formulations

LNPs have become the leading non-viral platform for delivering nucleic acid therapeutics, such as mRNA and siRNA.^{[11][12]} A typical LNP formulation consists of four lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.^{[11][13]}

- Ionizable Lipid: Essential for encapsulating the negatively charged nucleic acid cargo at acidic pH and for facilitating endosomal escape.^[11]
- Helper Phospholipid: (e.g., DSPC) Provides structural stability to the nanoparticle.^[11]
- Cholesterol: Enhances particle stability, rigidity, and membrane fusion capabilities.^{[11][13]}
- PEGylated Lipid: Controls particle size, prevents aggregation, and increases circulation time by creating a hydrophilic corona.^[11]

4-Octadecylmorpholine is integrated into this system as a functional excipient. Its long lipid tail allows it to seamlessly incorporate into the LNP's lipid matrix, while its morpholine headgroup is displayed at or near the particle's surface. It is hypothesized to act as a stabilizing agent and a membrane-destabilizing agent upon protonation in the endosome, thereby augmenting the function of the primary ionizable lipid.



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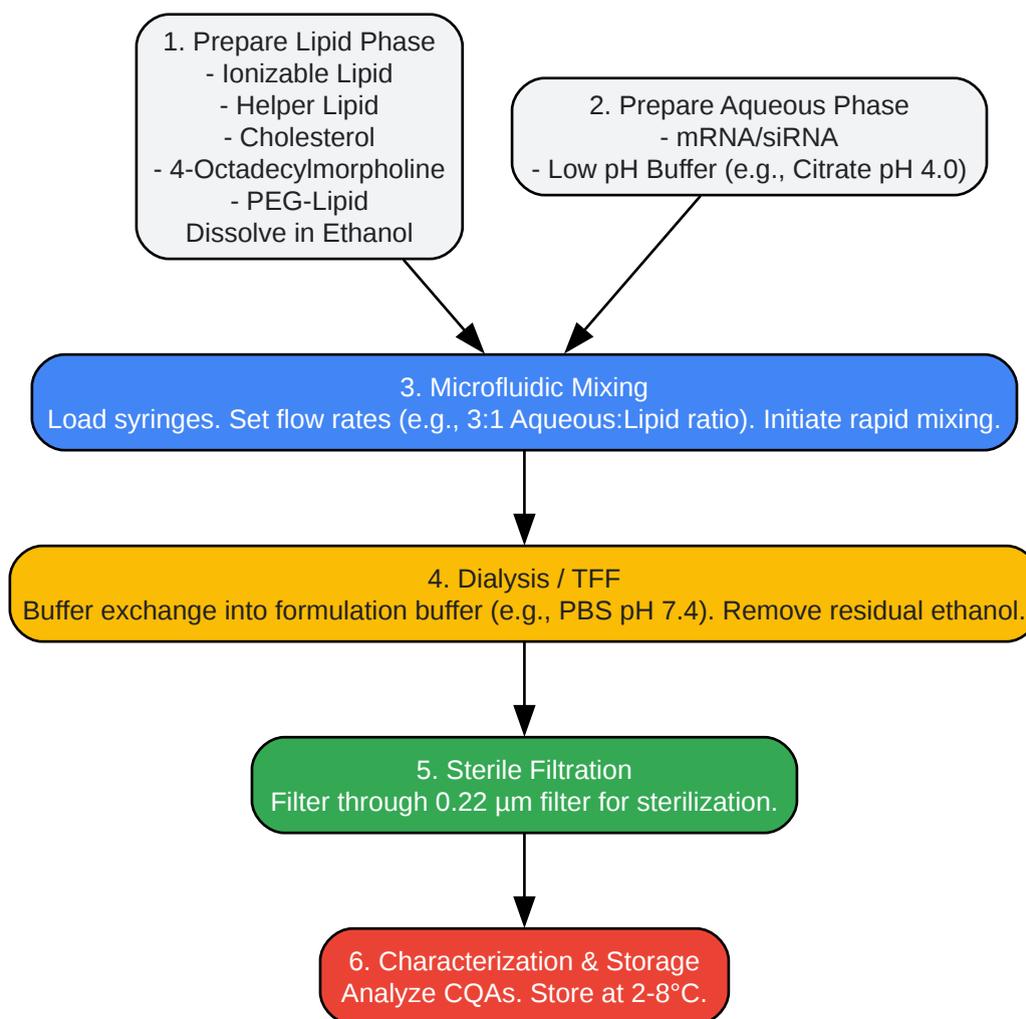
Caption: Hypothetical structure of an LNP incorporating **4-Octadecylmorpholine**.

Section 4: Experimental Protocols: Formulation and Characterization of LNPs

The successful development of LNP-based therapeutics relies on reproducible formulation processes and rigorous characterization of the resulting nanoparticles.[14]

Part 4.1: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is the state-of-the-art method for producing LNPs with uniform size and high encapsulation efficiency.[14][15] It involves the rapid and controlled mixing of a lipid-in-ethanol stream with a nucleic acid-in-aqueous buffer stream, leading to nanoparticle self-assembly.



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Caption: Workflow for LNP formulation using microfluidic mixing.

Detailed Protocol:

- Lipid Stock Preparation: Prepare individual stock solutions of each lipid (ionizable, DSPC, cholesterol, PEG-lipid, and **4-Octadecylmorpholine**) in 200-proof ethanol.
- Lipid Phase Formulation: In a sterile glass vial, combine the lipid stock solutions at the desired molar ratio.^[15] Add ethanol to reach the final target lipid concentration (e.g., 10-20 mM total lipid). Vortex gently to ensure a homogenous mixture.
- Aqueous Phase Formulation: Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration. The acidic pH is crucial for protonating the ionizable lipid, enabling electrostatic interaction with the negatively charged nucleic acid.^[14]
- Microfluidic Mixing:
 - Prime the microfluidic device channels with ethanol and then with the aqueous buffer according to the manufacturer's instructions.^[15]
 - Load the lipid-ethanol mixture into one syringe and the nucleic acid-aqueous mixture into another.
 - Place the syringes onto a syringe pump connected to the microfluidic cartridge.
 - Set the total flow rate and the flow rate ratio (FRR) of the aqueous to organic phase (a common FRR is 3:1).
 - Initiate the pump. The rapid mixing within the microfluidic channels triggers the self-assembly of LNPs, encapsulating the nucleic acid.
- Downstream Processing:
 - Collect the nanoparticle suspension.
 - Immediately perform buffer exchange using dialysis or tangential flow filtration (TFF) against a physiological buffer (e.g., phosphate-buffered saline, pH 7.4). This step removes the ethanol and raises the pH, resulting in a stable, neutral-surface-charge LNP.
 - Concentrate the LNP suspension to the target concentration.

- Perform sterile filtration using a 0.22 µm syringe filter.

Part 4.2: Physicochemical Characterization of Formulated LNPs

Characterization of the LNP's critical quality attributes (CQAs) is essential to ensure batch-to-batch consistency and predict in vivo performance.[\[13\]](#)[\[16\]](#)[\[17\]](#)

Table 2: Key LNP Characterization Techniques and Parameters

Technique	Parameter Measured	Rationale
Dynamic Light Scattering (DLS)	Hydrodynamic Size, Polydispersity Index (PDI)	Size affects biodistribution and cellular uptake. PDI measures the homogeneity of the particle population. [14]
Zeta Potential Analysis	Surface Charge	Confirms successful charge neutralization after buffer exchange and indicates colloidal stability. [14] [17]
Fluorescence Spectroscopy (RiboGreen Assay)	Encapsulation Efficiency (%EE)	Quantifies the percentage of nucleic acid successfully entrapped within the LNPs, a key indicator of formulation success. [14]
Cryogenic Transmission Electron Microscopy (Cryo-TEM)	Morphology, Internal Structure	Visualizes the size, shape, and internal structure of the nanoparticles. [18]
High-Performance Liquid Chromatography (HPLC)	Lipid Composition & Concentration	Quantifies the concentration of each lipid component in the final formulation.

Protocol: Measuring Encapsulation Efficiency (EE) with RiboGreen Assay

- Prepare a standard curve of the nucleic acid using the RiboGreen reagent.

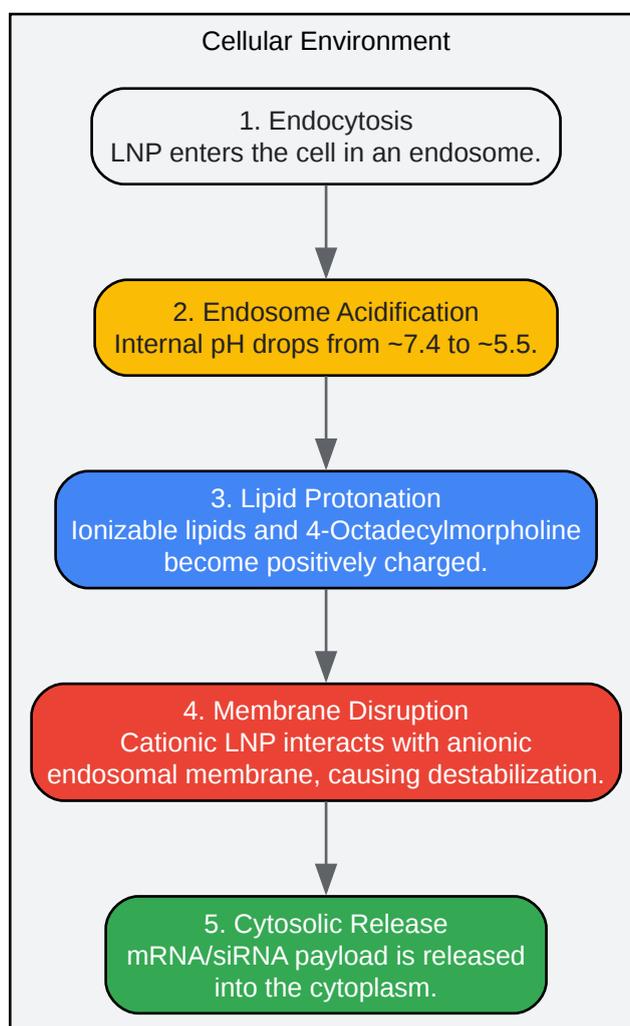
- Dilute a sample of the LNP formulation in a buffer (e.g., TE buffer).
- Measure the fluorescence of the diluted LNP sample. This value corresponds to the amount of unencapsulated, accessible nucleic acid.
- To the same sample, add a surfactant (e.g., 2% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.
- Measure the fluorescence again. This new value corresponds to the total amount of nucleic acid in the sample.
- Calculate the %EE using the formula: $\%EE = \frac{\text{Total Fluorescence} - \text{Free Fluorescence}}{\text{Total Fluorescence}} * 100$

Section 5: Mechanistic Insights - The Endosomal Escape Challenge

A major hurdle for all intracellular delivery systems is the endosomal-lysosomal pathway. After being taken up by a cell via endocytosis, LNPs are trapped in endosomes. These vesicles mature, their internal pH drops, and they eventually fuse with lysosomes, where the cargo is degraded.^[19] For a therapeutic effect, the nucleic acid must be released from the endosome into the cytoplasm. This process is known as endosomal escape.^{[19][20]}

The currently accepted mechanism involves the ionizable lipid.^[21] In the acidic environment of the late endosome (pH ~5.0-6.0), the amine headgroup of the ionizable lipid becomes fully protonated (cationic). This positive charge allows it to interact with negatively charged lipids in the endosomal membrane, disrupting the bilayer and facilitating the release of the LNP's contents into the cytoplasm.^{[13][21]}

4-Octadecylmorpholine likely contributes to this process. The nitrogen atom in the morpholine ring is a tertiary amine, which has a pKa that can allow it to become protonated in the acidic endosome. This protonation adds to the overall positive charge density within the LNP, enhancing its interaction with the endosomal membrane and promoting destabilization.



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Caption: Proposed mechanism of LNP-mediated endosomal escape.

Section 6: Safety and Toxicological Profile

Specific, comprehensive toxicological data for **4-Octadecylmorpholine** is not widely available in public literature. Therefore, a safety assessment must draw inferences from the parent compound, morpholine. It is critical to note that the long alkyl chain of **4-Octadecylmorpholine** will significantly alter its pharmacokinetic and toxicological profile, generally reducing its water solubility and volatility.

The parent compound, morpholine, is classified with the following hazards:

- Acute Toxicity (Oral) - Category 4: Harmful if swallowed.[22]
- Skin Corrosion - Category 1A: Causes severe skin burns and eye damage.[22]
- Flammable Liquids - Category 3.[22]

These classifications are for the neat, parent compound.[22] When formulated into an LNP at a low molar percentage and delivered systemically, the toxicological profile is expected to be dominated by the formulation as a whole rather than by a single excipient. Any development program utilizing **4-Octadecylmorpholine** must conduct rigorous, formulation-specific toxicology studies, including hemocompatibility, cytotoxicity, and in vivo tolerability assessments.

Section 7: Conclusion and Future Directions

4-Octadecylmorpholine is a versatile amphiphilic molecule with significant potential as a functional excipient in lipid nanoparticle drug delivery systems. Its hydrophobic tail allows for stable integration into the LNP structure, while its protonatable morpholine headgroup can actively contribute to the critical process of endosomal escape, enhancing the delivery of nucleic acid payloads to the cytoplasm. The ability to fine-tune LNP properties by incorporating such specialty lipids is a key strategy in the development of next-generation genetic medicines.

Future research should focus on:

- Systematic Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the alkyl chain length or the heterocyclic headgroup impact LNP stability, encapsulation efficiency, and transfection potency.
- Formulation Optimization: Determining the optimal molar ratio of **4-Octadecylmorpholine** in relation to other lipid components to maximize therapeutic efficacy while minimizing potential toxicity.
- In Vivo Evaluation: Conducting comprehensive preclinical studies to assess the biodistribution, efficacy, and safety of LNPs formulated with **4-Octadecylmorpholine** for specific therapeutic applications.

- Mechanism of Action: Employing advanced biophysical and cell biology techniques to further elucidate its precise role in membrane fusion and endosomal escape.

By continuing to explore and understand the nuanced roles of functional excipients like **4-Octadecylmorpholine**, the field of drug delivery can overcome existing barriers and unlock the full therapeutic potential of nucleic acid-based medicines.

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